molecular formula C10H18BrNO2 B13030843 tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate

tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate

Cat. No.: B13030843
M. Wt: 264.16 g/mol
InChI Key: SEVGFROLOMIPPL-UHFFFAOYSA-N
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Description

tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate is an organic compound with the molecular formula C11H20BrNO2 It is a derivative of carbamate, featuring a bromomethyl group attached to a cyclobutyl ring, which is further connected to a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclobutyl derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include alcohols, aldehydes, or ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce cyclobutyl and carbamate functionalities into target molecules.

    Biology: Investigated for its potential as a protecting group for amines in peptide synthesis.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in various chemical reactions and processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    tert-Butyl (1-methylcyclopropyl)carbamate: Features a cyclopropyl ring instead of a cyclobutyl ring.

    tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a cyclopropyl ring and a hydroxymethyl group.

Uniqueness

tert-Butyl (1-(bromomethyl)cyclobutyl)carbamate is unique due to the presence of the bromomethyl group, which provides a reactive site for further functionalization.

Properties

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

IUPAC Name

tert-butyl N-[1-(bromomethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7H2,1-3H3,(H,12,13)

InChI Key

SEVGFROLOMIPPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CBr

Origin of Product

United States

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